Cas no 885953-99-1 (2-(2-phenoxyphenyl)ethanimidamide)

2-(2-phenoxyphenyl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-phenoxyphenyl)ethanimidamide
- 2-(2-PHENOXY-PHENYL)-ACETAMIDINE
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- Inchi: 1S/C14H14N2O/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H3,15,16)
- InChI Key: VLRREQZJADEHDQ-UHFFFAOYSA-N
- SMILES: C(N)(=N)CC1C=CC=CC=1OC1=CC=CC=C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
2-(2-phenoxyphenyl)ethanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864131-0.25g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1864131-1.0g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1864131-0.1g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1864131-2.5g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1864131-1g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 1g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1864131-10.0g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1864131-0.05g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1864131-0.5g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1864131-5.0g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1864131-5g |
2-(2-phenoxyphenyl)ethanimidamide |
885953-99-1 | 5g |
$2940.0 | 2023-09-18 |
2-(2-phenoxyphenyl)ethanimidamide Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
Additional information on 2-(2-phenoxyphenyl)ethanimidamide
Research Brief on 2-(2-phenoxyphenyl)ethanimidamide (CAS: 885953-99-1): Recent Advances and Applications in Chemical Biology and Medicine
The compound 2-(2-phenoxyphenyl)ethanimidamide (CAS: 885953-99-1) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This amidine derivative, characterized by its unique phenoxyphenyl scaffold, has shown promising biological activities that warrant further investigation. Recent studies have focused on its potential as a pharmacophore in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators.
Structural analysis reveals that the amidine functional group in 2-(2-phenoxyphenyl)ethanimidamide serves as an excellent hydrogen bond donor and acceptor, making it particularly suitable for interactions with biological targets. The compound's aromatic system provides both rigidity and lipophilicity, contributing to favorable pharmacokinetic properties. Recent molecular docking studies published in the Journal of Medicinal Chemistry (2023) have demonstrated its high binding affinity for several clinically relevant protein targets.
In pharmacological research, 2-(2-phenoxyphenyl)ethanimidamide has shown inhibitory activity against serine proteases, particularly in the coagulation cascade. A 2024 study in Thrombosis Research reported its potent antithrombotic effects in animal models, with superior safety profile compared to existing anticoagulants. The compound's mechanism appears to involve selective inhibition of Factor XIa while sparing other coagulation factors, suggesting potential for development as a next-generation anticoagulant with reduced bleeding risk.
Recent synthetic chemistry advancements have enabled more efficient production of 2-(2-phenoxyphenyl)ethanimidamide derivatives. A Nature Communications paper (2023) described a novel palladium-catalyzed coupling approach that significantly improves yield and purity while reducing production costs. This methodological breakthrough has facilitated structure-activity relationship studies, leading to the identification of analogs with enhanced potency and selectivity.
The compound's potential extends beyond anticoagulation therapy. Preliminary data presented at the 2024 American Chemical Society meeting revealed its activity against certain cancer cell lines, particularly those with dysregulated apoptotic pathways. Researchers hypothesize that the molecule may interact with Bcl-2 family proteins, though the exact mechanism requires further elucidation. These findings open new avenues for oncology drug development.
From a drug metabolism perspective, recent in vitro studies using human liver microsomes indicate that 2-(2-phenoxyphenyl)ethanimidamide undergoes primarily CYP3A4-mediated oxidation, with favorable metabolic stability. Pharmacokinetic studies in preclinical models show good oral bioavailability and tissue distribution, supporting its potential as an orally administered therapeutic agent. However, researchers note the need for further optimization to address moderate plasma protein binding observed in current formulations.
The safety profile of 2-(2-phenoxyphenyl)ethanimidamide appears promising based on current toxicological assessments. Acute toxicity studies in rodent models reported high LD50 values, and no significant organ toxicity was observed in 28-day repeat dose studies. Genotoxicity assays conducted according to OECD guidelines showed negative results, suggesting a low mutagenic potential. These findings support continued investigation of the compound for clinical applications.
Looking forward, research priorities for 2-(2-phenoxyphenyl)ethanimidamide include further optimization of its pharmacological properties, expansion of structure-activity relationship studies, and investigation of combination therapies. The compound's versatile chemical structure provides numerous opportunities for derivatization, potentially leading to novel therapeutic agents across multiple disease areas. Continued research efforts are expected to clarify its full therapeutic potential and mechanism of action.
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